molecular formula C10H15NO B13186745 1-Amino-3-(4-methylphenyl)propan-2-ol

1-Amino-3-(4-methylphenyl)propan-2-ol

Cat. No.: B13186745
M. Wt: 165.23 g/mol
InChI Key: DNTKUYPEHLUNDP-UHFFFAOYSA-N
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Description

1-Amino-3-(4-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H15NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methylacetophenone or 4-methylbenzaldehyde.

    Reduction: Formation of 1-amino-3-(4-methylphenyl)propan-2-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Amino-3-(4-methylphenyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. As an amino alcohol, it can act as a ligand for enzymes and receptors, influencing their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, affecting the structure and function of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    1-Amino-2-(4-methylphenyl)propan-2-ol: Similar structure but with a different position of the amino group.

    1-Amino-3-(4-methoxyphenyl)propan-2-ol: Contains a methoxy group instead of a methyl group.

    1-Amino-3-(4-chlorophenyl)propan-2-ol: Contains a chlorine atom instead of a methyl group.

Uniqueness

1-Amino-3-(4-methylphenyl)propan-2-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group at the para position of the phenyl ring can affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-amino-3-(4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5,10,12H,6-7,11H2,1H3

InChI Key

DNTKUYPEHLUNDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(CN)O

Origin of Product

United States

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